molecular formula C15H14N2O3 B14003144 N-(3-nitrophenyl)-3-phenylpropanamide CAS No. 6632-26-4

N-(3-nitrophenyl)-3-phenylpropanamide

Cat. No.: B14003144
CAS No.: 6632-26-4
M. Wt: 270.28 g/mol
InChI Key: SRFQIDSDNDEYGS-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-3-phenylpropanamide is a synthetic organic compound with the molecular formula C15H14N2O3 and a molecular weight of 270.28 g/mol . This phenylpropanamide derivative is supplied for research purposes and is strictly for laboratory use. The compound is characterized by a propanamide backbone substituted with a phenyl group and an N-(3-nitrophenyl) moiety . It has a topological polar surface area of 74.9 Ų and an exact mass of 270.10044231 g/mol . Researchers can identify the compound by its CAS Number 6632-26-4 and various synonyms including Propanamide, N-(3-nitrophenyl)-3-phenyl-, and NSC 57778 . This chemical falls within a class of 3-arylpropionate and propanamide derivatives which are of significant interest in medicinal and agrochemical research. Structural analogues, particularly 3-arylpropionate esters, have been investigated in scientific studies for their potential as high-efficiency acaricidal agents against mites such as Psoroptes cuniculi , demonstrating the research value of this chemical scaffold in developing new pest control agents . Furthermore, related amide derivatives incorporating triazole and nitro-phenyl groups are currently being explored in material science for their non-linear optical (NLO) properties, indicating potential applications in the development of new optoelectronic materials . Handling and Storage: This product is intended for research use only by qualified laboratory personnel. It is not approved for human or veterinary diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for detailed handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6632-26-4

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N-(3-nitrophenyl)-3-phenylpropanamide

InChI

InChI=1S/C15H14N2O3/c18-15(10-9-12-5-2-1-3-6-12)16-13-7-4-8-14(11-13)17(19)20/h1-8,11H,9-10H2,(H,16,18)

InChI Key

SRFQIDSDNDEYGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of N 3 Nitrophenyl 3 Phenylpropanamide

De Novo Synthesis Strategies for N-(3-nitrophenyl)-3-phenylpropanamide Scaffold

Amide Bond Formation Routes and Optimization

The central challenge in synthesizing this compound is the efficient formation of the amide bond. While direct thermal condensation is rarely effective, several methodologies have been developed, ranging from classic coupling reagents to innovative one-pot reductive amidation protocols.

Conventional Coupling Reagents: The most common approach involves the activation of the carboxylic acid group of 3-phenylpropanoic acid, followed by nucleophilic attack from 3-nitroaniline (B104315). The electron-withdrawing nature of the nitro group decreases the nucleophilicity of the aniline (B41778) nitrogen, sometimes necessitating more forceful coupling conditions or highly activated carboxylic acid derivatives. nih.govacs.org Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). peptide.com Direct acylation of nitroanilines can sometimes result in unsatisfactory yields, prompting the development of more specialized methods. nih.gov

Reductive Amidation Strategies: A more modern and atom-economical approach involves the direct reductive coupling of a nitroarene with a carboxylic acid or its derivative. researchgate.net This strategy avoids the pre-synthesis and handling of the often toxic aniline intermediate. nih.gov Various catalytic systems, including those based on nickel, palladium, or iron, can facilitate this transformation. nih.govnih.gov For instance, a one-pot protocol using trichlorosilane (B8805176) as a metal-free reductant can convert nitroarenes into N-aryl amides by reacting the in situ-generated silylated amine with an acid anhydride (B1165640). nih.govrsc.org Another method employs a nickel-catalyzed reductive coupling of nitroarenes with esters. nih.gov

Table 1: Comparison of Selected Amide Bond Formation Methodologies.
MethodologyReactantsKey Reagents/CatalystsAdvantagesDisadvantages
Carbodiimide Coupling3-Phenylpropanoic acid + 3-NitroanilineDCC, EDCWell-established, versatile.Stoichiometric waste (urea byproduct), potential for racemization. peptide.com
Phosphonium Salt Coupling3-Phenylpropanoic acid + 3-NitroanilineBOP, PyAOPHigh efficiency, low racemization. peptide.comExpensive, byproduct disposal concerns (HMPA from BOP). peptide.com
Reductive Coupling (One-Pot)3-Phenylpropanoic acid + 1-Nitro-3-nitrosobenzene intermediateCO, Pd/C or other catalysts. rsc.orgHigh atom economy, avoids isolating aniline. nih.govRequires specific catalysts, may have functional group tolerance limitations.
Metal-Free Reductive Amidation3-Phenylpropanoic anhydride + 3-NitroanilineTrichlorosilane (HSiCl3). rsc.orgAvoids heavy metals, uses inexpensive reagents. rsc.orgRequires anhydride precursor, sensitive to moisture.

Introduction and Modification of the 3-Nitrophenyl Moiety

The 3-nitrophenyl portion of the molecule is typically introduced by using 3-nitroaniline as a starting material. The synthesis of 3-nitroaniline itself is a well-established industrial process.

Synthesis of 3-Nitroaniline: The most common laboratory and commercial route to 3-nitroaniline is the selective reduction of 1,3-dinitrobenzene. wikipedia.org Reagents such as sodium sulfide (B99878) (Na₂S) or sodium hydrogen sulfide (NaSH) in an aqueous or alcoholic medium can selectively reduce one of the two nitro groups. prepchem.comyoutube.comchempedia.in This process, known as the Zinin reaction, is a classic method for preparing nitroanilines from dinitroarenes. wikipedia.org

Modification of the Aromatic Ring: An alternative, though less common, strategy would be the nitration of a pre-formed 3-phenylpropanamide (B85529) of aniline. However, direct nitration of N-phenyl-3-phenylpropanamide would be challenging to control. The amide group is an ortho-, para-director, meaning nitration would likely occur at the 2- and 4-positions of the N-phenyl ring rather than the desired 3-position. chempanda.com Therefore, the use of 3-nitroaniline as a foundational building block is the more synthetically viable approach.

Stereoselective Approaches to Propanamide Core Synthesis

While this compound is achiral, the introduction of stereocenters into the 3-phenylpropanamide core is a key strategy for developing analogues with specific biological activities. This typically involves asymmetric synthesis of β-substituted 3-phenylpropanoic acid derivatives.

Catalytic methods offer an efficient route to chiral β-aryl propanamides and their precursors. Asymmetric hydrogenation of appropriately substituted cinnamic acid derivatives is a prominent strategy. Using chiral catalysts, typically based on transition metals like rhodium or ruthenium complexed with chiral ligands (e.g., Josiphos), tetrasubstituted olefins can be hydrogenated to yield products with two vicinal stereocenters with high enantio- and diastereoselectivity. nih.gov Furthermore, biocatalysis using enzymes such as imine reductases (IREDs) or transaminases presents an environmentally friendly and highly selective method for producing chiral β-aryl propanamines from prochiral ketones or aldehydes, which can then be acylated. researchgate.net

A reliable and widely used method for controlling stereochemistry is the temporary incorporation of a chiral auxiliary. wikipedia.org This molecule guides the stereochemical outcome of a reaction and is subsequently removed.

Evans Oxazolidinone Auxiliaries: One of the most successful classes of chiral auxiliaries is the Evans oxazolidinones. wikipedia.org 3-Phenylpropanoic acid can be converted to an N-acyl oxazolidinone. Deprotonation of this species generates a chiral enolate, which can then react with electrophiles in a highly diastereoselective manner. orgsyn.org For creating a chiral center at the β-position, a conjugate addition (Michael addition) to a cinnamoyl oxazolidinone derivative is often employed. The reaction of organocuprates or other soft nucleophiles with N-cinnamoyl oxazolidinones, for example, proceeds with high diastereoselectivity, dictated by the steric hindrance of the auxiliary. researchgate.netresearchgate.net

Other Auxiliaries: Other auxiliaries, such as those based on pseudoephedrine or camphorsultam, also provide excellent stereocontrol in reactions like alkylations and conjugate additions. wikipedia.org The pseudoephedrine amide enolate, for instance, directs alkylation to be syn to the methyl group and anti to the hydroxyl group of the auxiliary. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved under hydrolytic conditions (acidic or basic) to reveal the chiral carboxylic acid, which can then be coupled with 3-nitroaniline. orgsyn.org

Table 2: Common Chiral Auxiliaries for Asymmetric Synthesis of β-Substituted Propanoic Acids.
Chiral AuxiliaryKey Reaction TypeStereocontrol MechanismCleavage Conditions
Evans OxazolidinonesAlkylation, Aldol, Conjugate Addition. orgsyn.orgresearchgate.netChelation control (for enolates) or steric shielding of one face of the N-enoyl system.LiOH/H₂O₂; LiOOH; Acid hydrolysis. orgsyn.org
PseudoephedrineAlkylation. wikipedia.orgInternal chelation of the lithium enolate directs the electrophile from the less hindered face.Acidic or basic hydrolysis.
CamphorsultamConjugate Addition, Diels-Alder. wikipedia.orgSteric hindrance from the sultam ring blocks one face of the reactive intermediate.LiOH; Reduction with LiAlH₄.
SAMP/RAMP HydrazinesAlkylation of aldehydes/ketones.Formation of a chiral hydrazone followed by stereoselective alkylation of the corresponding aza-enolate.Ozonolysis or acid hydrolysis.

Functionalization and Derivatization of this compound

The this compound scaffold possesses several sites for further chemical modification, making it a versatile template for creating libraries of related compounds. The primary handles for derivatization are the nitro group and the two aromatic rings.

Transformations of the Nitro Group: The nitro group is arguably the most versatile functional handle on the molecule.

Reduction to Amine: The most common transformation is the reduction of the nitro group to an amine, yielding N-(3-aminophenyl)-3-phenylpropanamide. This can be achieved using a variety of reagents, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or metal/acid combinations (e.g., Sn/HCl, Fe/NH₄Cl). nih.govresearchgate.net The resulting amino group is a powerful nucleophile and can undergo a wide range of subsequent reactions, including:

Acylation to form new amides or sulfonamides.

Alkylation to form secondary or tertiary amines.

Diazotization followed by Sandmeyer reactions to introduce halides, cyano, or hydroxyl groups.

Formation of ureas and thioureas.

Electrophilic Aromatic Substitution: Both the 3-nitrophenyl ring and the 3-phenyl ring can potentially undergo electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

On the 3-Nitrophenyl Ring: This ring is strongly deactivated by the nitro group (a meta-director) and the amide group (an ortho, para-director whose influence is transmitted through the nitrogen). The combined effect makes this ring highly resistant to further electrophilic substitution. If a reaction were to occur, it would likely be directed to the positions ortho to the amide and meta to the nitro group (positions 2, 4, and 6), but harsh conditions would be required.

On the 3-Phenyl Ring: This ring is activated by the alkyl chain and can undergo SEAr reactions like nitration, halogenation, or Friedel-Crafts acylation/alkylation. lkouniv.ac.inkhanacademy.org The substitution will be directed to the ortho and para positions of the ring. This allows for the introduction of a wide array of functional groups onto this part of the molecule.

By leveraging these synthetic and derivatization strategies, a diverse library of compounds based on the this compound scaffold can be generated for further investigation in various scientific fields.

Regioselective Substitution on Aromatic Rings

The structure of this compound features two distinct aromatic rings, each susceptible to electrophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents.

The 3-Nitrophenyl Ring : This ring is substituted with an amide group (-NHCO-) and a nitro group (-NO₂). The nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature. libretexts.org The amide group, while typically an ortho-, para-director, is significantly influenced by the meta-directing nitro group. In electrophilic substitution reactions, the incoming electrophile will predominantly be directed to the positions meta to the nitro group, which are C4 and C6, and ortho to the amide group. However, the strong deactivating effect of the nitro group makes substitution on this ring challenging, often requiring harsh reaction conditions.

The 3-Phenyl Ring : This ring is attached to a propyl group, which is a weakly activating, ortho-, para-directing group. libretexts.org Therefore, electrophilic substitution on this terminal phenyl ring will yield a mixture of ortho- and para-substituted products. Steric hindrance may slightly favor the formation of the para-isomer.

The predictable nature of these substitutions allows for the strategic functionalization of the molecule. For instance, nitration under non-acidic and non-metallic conditions using agents like trifluoroacetyl nitrate (B79036) could be explored for regioselective additions. nih.govrsc.org

Table 1: Predicted Regioselective Electrophilic Substitution Products

Ring System Directing Group(s) Predicted Position(s) of Substitution Potential Reaction Major Product(s)

| 3-Nitrophenyl Ring | -NO₂ (meta-director) -NHCO- (ortho, para-director) | C4, C6 | Nitration (HNO₃/H₂SO₄) | N-(4,6-dinitro-3-nitrophenyl)-3-phenylpropanamide | | 3-Phenyl Ring | -CH₂CH₂CONH- (ortho, para-director) | C2', C4' | Bromination (Br₂/FeBr₃) | N-(3-nitrophenyl)-3-(4-bromophenyl)propanamide and N-(3-nitrophenyl)-3-(2-bromophenyl)propanamide |

Transformations of the Nitro Group (e.g., Reduction to Amine)

The nitro group on the this compound molecule is a versatile functional group that can be converted into various other groups, most commonly an amino group. researchgate.net The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This conversion dramatically alters the electronic properties of the ring, turning the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. libretexts.org

This transformation opens up a vast array of subsequent chemical modifications, including diazotization to form diazonium salts, which are valuable intermediates for introducing a wide range of substituents (e.g., -OH, -CN, -F, -Cl, -Br).

Several methods are available for this reduction, with catalytic hydrogenation being one of the most common and clean procedures.

Table 2: Comparison of Methods for Nitro Group Reduction

Reagent/Catalyst Typical Conditions Advantages Disadvantages
H₂, Pd/C Methanol or Ethanol solvent, room temperature, 1 atm H₂ High yield, clean reaction, catalyst can be recovered Requires specialized hydrogenation equipment, potential for catalyst poisoning
SnCl₂ / HCl Concentrated HCl, heat Effective and widely used Requires stoichiometric amounts of metal, harsh acidic conditions, tedious workup
Fe / HCl or Acetic Acid Acidic medium, heat Inexpensive, effective Generates significant iron sludge waste
Sodium Dithionite (Na₂S₂O₄) Aqueous or mixed aqueous/organic solvent Mild conditions, useful for sensitive substrates Can sometimes lead to over-reduction or side products

The resulting compound, N-(3-aminophenyl)-3-phenylpropanamide, serves as a key intermediate for synthesizing more complex molecules.

Modifications of the Propanamide Backbone

The propanamide backbone consists of a stable amide linkage (-CO-NH-) and a propyl chain. While amides are generally robust, they can be modified under specific conditions.

Amide Hydrolysis : The amide bond can be cleaved through hydrolysis under either strong acidic or basic conditions, typically requiring heat. This reaction would break the molecule into 3-nitroaniline and 3-phenylpropanoic acid. This hydrolytic stability is a key feature of the amide bond, which is central to the structure of peptides and proteins. frontiersin.org

Amide Reduction : The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert the propanamide into the corresponding secondary amine, N-(3-nitrophenyl)-3-phenylpropan-1-amine.

Reactions at the α-Carbon : The methylene group adjacent to the amide carbonyl (the α-carbon) can potentially be functionalized. Deprotonation with a strong base could generate a carbanion, which could then react with various electrophiles, although this is less common for simple amides compared to esters or ketones.

Reaction Mechanism Elucidation in this compound Synthesis

The most direct synthesis of this compound involves the formation of an amide bond between 3-nitroaniline and 3-phenylpropanoic acid. This process typically requires the activation of the carboxylic acid.

Mechanistic Pathways of Key Coupling Reactions

The formation of the amide bond is a condensation reaction that generally proceeds via a nucleophilic acyl substitution mechanism. Two common pathways are:

Acid Chloride Route : 3-phenylpropanoic acid is first converted to a more reactive acid chloride, 3-phenylpropanoyl chloride, using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The highly electrophilic carbonyl carbon of the acid chloride is then attacked by the nucleophilic nitrogen atom of 3-nitroaniline. The mechanism involves the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion to form the stable amide bond. walisongo.ac.id

Coupling Reagent Route : Modern synthesis often employs coupling reagents to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the reactive acid chloride. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently used. walisongo.ac.iducl.ac.uk The mechanism involves the coupling agent activating the carboxylic acid to form a highly reactive acyl-pyridinium species. This activated intermediate is then readily attacked by the amine (3-nitroaniline) in a similar fashion to the acid chloride, leading to the formation of the amide. This method is often preferred due to its mild conditions and high yields. ucl.ac.uk

Kinetic Studies of Synthetic Steps

Nucleophilicity of the Amine : The rate of reaction is proportional to the nucleophilicity of the amine. The presence of the electron-withdrawing nitro group on the aniline ring decreases the electron density on the nitrogen atom, making 3-nitroaniline a weaker nucleophile than aniline itself. This can slow the reaction compared to the amidation of a more electron-rich amine.

Electrophilicity of the Carbonyl Carbon : The rate is also dependent on the reactivity of the activated carboxylic acid derivative. Acid chlorides are extremely reactive, leading to very fast reaction rates. The reactivity of intermediates formed by coupling reagents is also high but can be modulated.

Steric Hindrance : Steric bulk near the reacting centers (the amine nitrogen and the carbonyl carbon) can hinder the approach of the nucleophile, slowing the reaction rate. In this case, neither reactant is exceptionally bulky, so steric effects are likely minimal.

Solvent and Temperature : The reaction is typically carried out in aprotic polar solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). researchgate.net Increasing the temperature generally increases the reaction rate, although side reactions can become more prevalent at higher temperatures.

Sustainable and Green Chemistry Approaches in Propanamide Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for amide synthesis. ctfassets.netyoutube.com These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. rsc.orgjddhs.com

Key green strategies applicable to the synthesis of this compound include:

Catalytic Amidation : Instead of using stoichiometric activating agents that generate large amounts of waste, catalytic methods are being developed. ucl.ac.uk For example, boric acid can catalyze the direct condensation of carboxylic acids and amines at elevated temperatures, with water being the only byproduct. walisongo.ac.id

Greener Solvents : Traditional amide syntheses often use chlorinated solvents like DCM. jddhs.com Green chemistry encourages the use of safer, more environmentally benign solvents such as water, ethanol, or in some cases, solvent-free conditions. jddhs.comrsc.org

Atom Economy : Green synthesis prioritizes reactions with high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. ctfassets.net Direct catalytic amidation has a perfect atom economy in theory, whereas methods using coupling reagents or forming acid chlorides have lower atom economies due to the generation of byproducts.

Energy Efficiency : The use of alternative energy sources like microwave irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating. researchgate.net

Table 3: Comparison of Synthetic Routes using Green Chemistry Metrics

Metric Traditional Route (Acid Chloride) Greener Route (Boric Acid Catalysis)
Activating Agent Thionyl Chloride (stoichiometric) Boric Acid (catalytic)
Byproducts SO₂, HCl, stoichiometric base waste Water only
Solvent Dichloromethane (chlorinated) Toluene or solvent-free
Atom Economy Lower Higher (approaching 100%)
Process Mass Intensity (PMI) High (significant solvent and reagent mass) Significantly Lower

Adopting these sustainable practices can make the production of propanamides like this compound more efficient and environmentally responsible. rsc.orgresearchgate.net

Solvent-Free and Catalyst-Free Methodologies

The development of solvent-free and catalyst-free reactions represents a significant advancement in green chemistry, aiming to reduce the environmental impact associated with chemical synthesis. These methods not only minimize waste but can also lead to higher reaction efficiency and simpler purification processes.

In the context of this compound synthesis, a promising approach involves the direct amidation of 3-phenylpropanoic acid or its derivatives with 3-nitroaniline under solvent-free conditions. Research into the synthesis of N-aryl amides has demonstrated that such reactions can be achieved by heating a mixture of the carboxylic acid and the amine, sometimes with the aid of a dehydrating agent or under vacuum to remove the water byproduct.

A general, economical, and environmentally friendly method for amide synthesis from phenyl esters and aryl amines has been developed that is both transition metal- and solvent-free. nih.govrsc.org This approach utilizes a cheap and environmentally benign base, such as sodium hydride (NaH), and has been shown to produce target amides in high yields with high atom economy. nih.govrsc.org While not specifically detailing the synthesis of this compound, this methodology could be adapted by first converting 3-phenylpropanoic acid to its phenyl ester.

The reaction conditions for such a solvent-free synthesis would typically involve heating the reactants together. The optimal temperature and reaction time would need to be determined empirically, but studies on similar reactions suggest that temperatures in the range of 100-150°C are often effective. nih.gov

Reactant 1Reactant 2ConditionsProductReported Yields (for analogous systems)
Phenyl 3-phenylpropanoate3-NitroanilineNaH, Heat (e.g., 130-150°C), Solvent-freeThis compoundHigh

Furthermore, catalyst-free approaches for the direct synthesis of amides from aldehydes and amines under mild conditions have also been developed. rsc.org These one-pot procedures can proceed in either aqueous or organic media, but the principles could be extended to solvent-free conditions. rsc.org Another innovative, metal-free, one-pot protocol allows for the conversion of nitroarenes directly to N-aryl amides using trichlorosilane for the reduction of the nitro group, followed by the addition of an anhydride. nih.gov This suggests a potential alternative route starting from a different precursor.

Application of Renewable Feedstocks

The transition from petrochemical-based feedstocks to renewable resources is a cornerstone of a sustainable chemical industry. acs.orgpharmafeatures.comreagent.co.uk The building blocks for this compound, namely a phenylpropanoid unit and a nitroaromatic unit, can potentially be derived from biomass.

The 3-phenylpropanamide moiety is structurally related to phenylpropanoids, which are a class of natural compounds derived from the amino acids phenylalanine and tyrosine. These amino acids are produced by plants and microorganisms. Lignin (B12514952), a major component of biomass, is a complex polymer composed of phenylpropanoid monolignols and represents a significant renewable source of aromatic compounds. pharmafeatures.comresearchgate.net Through various depolymerization and chemical transformation processes, lignin can be broken down into valuable aromatic platform chemicals that could serve as precursors to 3-phenylpropanoic acid. researchgate.net

The nitroaromatic component, 3-nitroaniline, is conventionally synthesized from benzene, a petrochemical derivative. However, there is growing research into the production of aromatic compounds from renewable resources. nrel.gov For instance, certain microorganisms can synthesize aromatic compounds from sugars derived from biomass. While the direct microbial synthesis of 3-nitroaniline is not yet established, the production of aniline and other aromatic amines from renewable feedstocks is an active area of research. Subsequent nitration, ideally using greener nitrating agents, could then yield the desired 3-nitroaniline.

PrecursorPotential Renewable SourceKey Transformation
3-Phenylpropanoic acidLignin, PhenylalanineDepolymerization, Deamination, Oxidation
3-NitroanilineBiomass-derived aromatics (e.g., from glucose)Aromatization, Amination, Nitration

Flow Chemistry in this compound Production

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.goveuropa.eu

The synthesis of this compound is well-suited for a flow chemistry approach. A typical setup would involve pumping solutions of the reactants, for example, an activated derivative of 3-phenylpropanoic acid (like an acid chloride or ester) and 3-nitroaniline, through a heated reactor coil or a packed-bed reactor containing a catalyst. The continuous nature of the process allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the product. nih.gov

Several studies have highlighted the use of flow chemistry for amidation reactions. nih.gov For instance, unprotected carboxylic acids and amines can be reacted at high temperatures and pressures in a continuous flow system to form amides with high yields. nih.gov This approach could be directly applicable to the reaction between 3-phenylpropanoic acid and 3-nitroaniline.

Furthermore, flow chemistry is particularly advantageous for reactions involving hazardous intermediates or energetic materials, such as nitroaromatic compounds. europa.euresearchgate.netacs.org A continuous flow process for the synthesis of this compound could potentially integrate the amidation step with an in-line purification module, further streamlining the production process.

ParameterAdvantage in Flow SynthesisTypical Conditions for Amidation
TemperaturePrecise control, rapid heating/cooling100-200°C
PressureCan be used to exceed solvent boiling points, enhancing reaction ratesUp to 35 bar
Residence TimeEasily adjustable to optimize conversion and selectivityMinutes to hours
SafetySmall reaction volumes minimize risk with hazardous reagents/productsClosed system reduces exposure

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data required to fully construct the article on "this compound" according to the specified outline is not publicly available. While the existence of the compound is confirmed, the specific, in-depth research findings for its advanced structural characterization are not published in readily accessible sources.

To generate a scientifically accurate and thorough article as requested, data from high-resolution spectroscopic techniques (NMR, IR, Raman, UV-Vis, HRMS) and X-ray crystallographic analysis for this exact molecule is essential. Information on related but structurally distinct compounds, such as N-(3-nitrophenyl)cinnamamide or N-phenylpropanamide, cannot be used as a substitute, as this would be scientifically inaccurate and would not pertain to the specific subject of the request.

Therefore, it is not possible to generate the requested article with the required level of detail, data tables, and research findings while adhering to the strict constraints of focusing solely on this compound.

Advanced Structural Characterization and Conformational Analysis of N 3 Nitrophenyl 3 Phenylpropanamide

X-ray Crystallographic Analysis for Solid-State Structure Determination

Conformational Preferences in the Crystalline State

Information regarding the conformational preferences of N-(3-nitrophenyl)-3-phenylpropanamide in its crystalline state is not available. This type of analysis relies on X-ray diffraction data from a single crystal of the compound, which provides precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional structure within the crystal lattice. Searches of crystallographic databases have not yielded a crystal structure for this specific compound.

Computational Approaches to the Conformational Landscape

A computational analysis of the conformational landscape of this compound has not been reported in the reviewed literature. Such studies are essential for understanding the molecule's flexibility and the relative energies of its different spatial arrangements.

Conformational Search Algorithms and Energy Minima Identification

There are no published studies detailing the use of conformational search algorithms to identify the energy minima of this compound. These computational methods systematically explore the potential energy surface of a molecule to locate its most stable conformations (energy minima). Without such research, a data table of low-energy conformers and their relative energies cannot be generated.

Dynamic Behavior and Rotational Isomerism

Investigations into the dynamic behavior and rotational isomerism of this compound have not been documented. The flexibility of the molecule is primarily centered around the rotatable single bonds within its structure, particularly the C-C bonds of the propanamide linker and the C-N amide bond. The rotation around these bonds gives rise to different rotational isomers (rotamers). Understanding the energy barriers to these rotations and the dynamic equilibrium between different conformers would require specific computational simulations, such as molecular dynamics, which have not been performed or published for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3 Nitrophenyl 3 Phenylpropanamide Derivatives

Rational Design Principles for Modulating Biological Activity

Rational drug design provides a directed approach to optimizing the biological activity of a lead compound, such as N-(3-nitrophenyl)-3-phenylpropanamide. researchgate.netnih.govrsc.org This involves making targeted chemical modifications to the molecule and assessing the impact of these changes on its interaction with a biological target.

The N-(3-nitrophenyl) group of the lead compound is a critical area for modification to explore its influence on biological activity. The electronic and steric properties of this aryl ring can significantly impact binding affinity and selectivity for a target.

One of the primary modifications involves altering the position and nature of the nitro group on the phenyl ring. The placement of the nitro group at the meta-position in the parent compound establishes a specific electronic and spatial profile. Moving the nitro group to the ortho- or para-positions would create new analogs, N-(2-nitrophenyl)-3-phenylpropanamide and N-(4-nitrophenyl)-3-phenylpropanamide, respectively. These changes would alter the molecule's dipole moment and its potential hydrogen bonding interactions, which could lead to differential biological activity. researchgate.netresearchgate.net

Furthermore, the nitro group itself can be replaced by other electron-withdrawing or electron-donating groups to probe the electronic requirements for activity. For instance, replacing the nitro group with halogens (e.g., chloro, bromo, fluoro), a cyano group, or a trifluoromethyl group would maintain an electron-withdrawing character but with varied steric bulk and lipophilicity. Conversely, introducing electron-donating groups like methoxy (B1213986) or methyl could reveal if electron density in this region is favorable for activity.

A hypothetical SAR study could involve synthesizing a series of derivatives with varying substituents on the N-aryl ring and evaluating their biological activity. The results could be tabulated to identify trends.

Table 1: Hypothetical Biological Activity of N-Aryl Substituted 3-Phenylpropanamide (B85529) Derivatives

Compound N-Aryl Substituent Relative Biological Activity
1 3-nitrophenyl 1.0
2 2-nitrophenyl To be determined
3 4-nitrophenyl To be determined
4 3-chlorophenyl To be determined
5 3-cyanophenyl To be determined
6 3-methoxyphenyl To be determined

The data from such a study would provide valuable insights into the optimal electronic and steric requirements for the N-aryl substituent. frontiersin.org

The 3-phenylpropanamide backbone provides another avenue for structural modification to enhance biological activity. Key areas for exploration include the phenyl ring of the 3-phenylpropyl group and the amide linkage.

The amide linkage is a crucial structural feature, often involved in hydrogen bonding with biological targets. Modifications here are generally more conservative to maintain the core structure. However, methylation of the amide nitrogen could be explored to assess the importance of the amide proton for hydrogen bonding.

A systematic exploration of these modifications would further elucidate the SAR of this class of compounds.

Table 2: Hypothetical Biological Activity of 3-Phenylpropanamide Backbone Modified Derivatives

Compound Modification on 3-Phenylpropyl Ring Relative Biological Activity
1 Unsubstituted 1.0
8 4-chlorophenyl To be determined
9 4-methoxyphenyl To be determined
10 4-methylphenyl To be determined

These studies would help to map the steric and electronic requirements of the binding site corresponding to this part of the molecule.

Isosteric and bioisosteric replacements are a powerful strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound while retaining or improving its desired activity. cambridgemedchemconsulting.comnih.govresearchgate.net This involves replacing a functional group with another that has similar steric and electronic properties.

For the N-(3-nitrophenyl) moiety, the nitro group could be replaced with bioisosteres such as a sulfone, a sulfonamide, or a cyano group. These groups are also electron-withdrawing but offer different hydrogen bonding capabilities and metabolic stability.

The phenyl rings in the molecule can also be replaced by other aromatic or non-aromatic cyclic systems. For instance, the N-phenyl ring could be replaced by a pyridine (B92270) ring to introduce a basic nitrogen atom, which could form new interactions with the target. enamine.net Similarly, the phenyl ring of the 3-phenylpropyl group could be replaced by a thiophene (B33073) or a cyclohexane (B81311) ring to explore the impact of aromaticity and conformational flexibility in this region. nih.govnih.gov

Table 3: Potential Isosteric and Bioisosteric Replacements in this compound

Original Group Potential Bioisosteric Replacement Rationale
3-nitro group 3-cyano group Similar electron-withdrawing properties, different geometry
3-nitro group 3-sulfonamide group Electron-withdrawing, potential for hydrogen bonding
N-phenyl ring Pyridyl ring Introduce a hydrogen bond acceptor, alter basicity
3-phenyl ring Thienyl ring Alter aromaticity and electronic properties

These replacements can lead to improvements in potency, selectivity, and pharmacokinetic properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govresearchgate.netbirmingham.ac.ukmdpi.com These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs. researchgate.netnih.govnih.govresearchgate.netnih.gov

To develop a QSAR model for this compound derivatives, a dataset of compounds with their corresponding biological activities is required. The first step involves calculating a variety of molecular descriptors for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. researchgate.netresearchgate.net

Commonly used descriptors include:

Topological descriptors: Molecular weight, number of rotatable bonds, topological polar surface area (TPSA).

Electronic descriptors: Dipole moment, partial charges on atoms, HOMO and LUMO energies.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Steric descriptors: Molar refractivity, van der Waals volume.

Once the descriptors are calculated, a mathematical model is generated using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. nih.gov The goal is to create an equation that accurately predicts the biological activity based on a combination of these descriptors.

For example, a hypothetical QSAR equation might look like:

Biological Activity = c0 + c1(LogP) + c2(TPSA) + c3*(Dipole Moment)

Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. The quality of the QSAR model is assessed by statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A high R² value indicates a good fit of the model to the training data, while a high Q² value suggests good predictive ability for new compounds.

The derived QSAR model not only serves as a predictive tool but also provides valuable insights into the key molecular features that govern the biological activity of the this compound derivatives. By analyzing the coefficients of the descriptors in the QSAR equation, one can understand the relative importance of different physicochemical properties.

For instance, a positive coefficient for LogP would suggest that increasing the lipophilicity of the compounds is beneficial for their activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental.

These correlations can be visualized through 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com These methods generate 3D contour maps that highlight the regions around the molecule where modifications are likely to increase or decrease activity.

Table 4: Hypothetical Correlation of Molecular Descriptors with Biological Activity

Molecular Descriptor Correlation with Activity Interpretation
LogP Positive Higher lipophilicity is favorable for activity.
Topological Polar Surface Area (TPSA) Negative Lower polarity may be beneficial, possibly for membrane permeation.
Dipole Moment Positive A higher dipole moment may enhance binding to the target.

This information provides a rational basis for the design of new derivatives with improved biological efficacy.

Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization

In the process of lead optimization, medicinal chemists rely on various metrics to guide the modification of hit compounds into more potent and drug-like candidates. sciforschenonline.org Among the most valuable of these are Ligand Efficiency (LE) and Lipophilic Efficiency (LLE), which provide a quantitative assessment of a compound's quality by normalizing potency against molecular size and lipophilicity, respectively. sciforschenonline.orgsciforschenonline.org

Ligand Efficiency (LE) measures the binding energy of a ligand per non-hydrogen atom (heavy atom count, HAC). nih.gov It helps in identifying compounds that achieve their potency through an efficient, high-quality fit with the target protein, rather than simply through an increase in size and number of molecular contacts. nih.gov A higher LE value is generally desirable, especially in the early stages of drug discovery, with a value of 0.3 or above often considered a benchmark for promising lead compounds. sciforschenonline.orgresearchgate.net The formula for LE is typically expressed as:

LE = (1.37 * pIC₅₀) / HAC

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and HAC is the number of non-hydrogen atoms.

Lipophilic Efficiency (LLE) , also referred to as LipE, evaluates the relationship between a compound's potency and its lipophilicity (logP or logD). uniroma1.itnih.gov This metric is critical because high lipophilicity, while sometimes increasing potency, is often correlated with undesirable properties such as poor solubility, increased metabolic clearance, and off-target toxicity. sciforschenonline.orguniroma1.it LLE helps to ensure that gains in potency are not achieved at the expense of adding excessive lipophilicity. sciforschenonline.org The metric is calculated as:

LLE = pIC₅₀ - logP (or logD)

The application of these metrics can be illustrated through a hypothetical analysis of a series of this compound analogues designed to improve target inhibition. By calculating LE and LLE for each new derivative, researchers can make more informed decisions about which structural modifications are most productive.

Interactive Table: Hypothetical Efficiency Metrics for this compound Derivatives This table presents hypothetical data to illustrate the application of LE and LLE metrics in lead optimization.

Compound R-Group Modification pIC₅₀ logP HAC Ligand Efficiency (LE) Lipophilic Efficiency (LLE)
Parent -H 5.5 3.8 20 0.38 1.7
Analog A -F (para on phenyl) 5.8 3.9 21 0.38 1.9
Analog B -OH (para on phenyl) 6.2 3.5 21 0.40 2.7
Analog C -CH₃ (para on phenyl) 5.7 4.2 21 0.37 1.5

| Analog D | -CN (para on phenyl) | 6.5 | 3.6 | 22 | 0.41 | 2.9 |

In this hypothetical series, the introduction of a hydroxyl group (Analog B) or a nitrile group (Analog D) leads to an improvement in both potency and LLE, suggesting these are efficient modifications. Conversely, adding a methyl group (Analog C) increases lipophilicity without a significant potency gain, resulting in a lower LLE, marking it as a less desirable optimization path.

Influence of Stereochemistry on Biological Recognition and Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. nih.gov Since biological targets such as enzymes and receptors are chiral, they often exhibit stereospecific recognition, meaning they interact differently with different stereoisomers of a ligand. nih.govnih.gov This can lead to significant variations in potency, efficacy, metabolism, and transport between enantiomers or diastereomers of a chiral drug. nih.gov

For derivatives of this compound, a chiral center can exist at the alpha-carbon of the 3-phenylpropanamide moiety. The resulting enantiomers, (R) and (S), could display pronounced differences in their biological profiles.

Key aspects influenced by stereochemistry include:

Target Binding: One enantiomer may fit optimally into the binding site of a target protein, forming key interactions that lead to high affinity and potent activity, while the other enantiomer may bind weakly or not at all. nih.gov Molecular modeling studies can often shed light on the structural and stereochemical requirements for efficient binding. nih.gov

Biological Transport: The uptake of a compound into cells can be mediated by stereoselective transport systems. nih.gov For example, studies on certain chiral compounds have shown that only specific isomers are efficiently transported across cell membranes, leading to a higher intracellular concentration and greater biological activity. researchgate.net

Metabolism: Enzymes responsible for drug metabolism are also chiral and can metabolize stereoisomers at different rates. This can result in one enantiomer having a longer half-life and duration of action than the other.

In the development of this compound analogues, it is therefore essential to synthesize and test individual stereoisomers. Research on other chiral compounds has consistently demonstrated that only one isomer often carries the desired therapeutic activity. researchgate.net Investigating the pure isomers allows for a more precise understanding of the SAR and helps to develop a more potent and selective drug with a better therapeutic window.

Structure-Driven Design of this compound Analogues with Enhanced Selectivity

Achieving selectivity for a desired biological target over other related proteins is a fundamental goal in drug design to minimize off-target effects and improve the safety profile of a therapeutic agent. Structure-driven design, which utilizes detailed three-dimensional structural information of the target protein, is a powerful strategy for engineering selectivity into drug candidates.

For this compound analogues, the design process for enhanced selectivity would involve modifying the core structure to exploit subtle differences between the intended target and any off-targets. This can be achieved through several approaches:

Exploiting Binding Site Differences: Even within a family of related proteins, the amino acid composition of the binding sites can vary. By designing analogues that form specific interactions (e.g., hydrogen bonds, ionic bonds) with unique residues in the target protein's binding pocket, selectivity can be achieved. For instance, modifying the substituents on either the 3-nitrophenyl ring or the 3-phenyl ring of the molecule can introduce functional groups that interact favorably with a specific region of the target active site that is not present in off-targets.

Modifying Molecular Scaffolds: Altering the central propanamide linker can change the conformation of the molecule, orienting the two phenyl rings in a way that maximizes contact with the desired target while creating steric clashes with the binding sites of off-targets.

Computational Modeling: Molecular docking and other computational techniques can be used to predict how different analogues of this compound will bind to the target and off-target proteins. researchgate.net These predictions can guide the synthesis of a smaller, more focused set of compounds with a higher probability of exhibiting enhanced selectivity.

Mechanistic Investigations of Biological Interactions in Vitro and Pre Clinical Non Human in Vivo of N 3 Nitrophenyl 3 Phenylpropanamide

Identification and Characterization of Molecular Targets

Identifying the specific molecular targets of a compound is a foundational step in drug discovery and chemical biology. This process involves a variety of biochemical and biophysical assays to determine which proteins, enzymes, or receptors the compound interacts with, thereby elucidating its mechanism of action.

Enzyme inhibition assays are critical for determining if a compound can selectively block the activity of a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. Should N-(3-nitrophenyl)-3-phenylpropanamide be investigated as an enzyme inhibitor, its effects would be quantified by determining key kinetic parameters.

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.

Inhibition Constant (Ki): This is a more specific measure of an inhibitor's binding affinity. It is determined through kinetic studies that also help to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

For instance, if this compound were tested against a panel of enzymes, the data could be presented as follows.

Table 1: Illustrative Enzyme Inhibition Profile for this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental results for this compound are not available in the reviewed literature.)

Enzyme TargetIC50 (µM)Ki (µM)Mode of Inhibition
Cyclooxygenase-2 (COX-2)15.27.8Competitive
Matrix Metalloproteinase-9 (MMP-9)> 100N/DN/D
Tyrosine Kinase (e.g., EGFR)45.822.1Non-competitive

N/D: Not Determined

To determine if this compound acts on specific cellular receptors (e.g., G-protein coupled receptors, nuclear receptors), receptor binding assays are employed. These are typically performed using radiolabeled ligands that are known to bind to the receptor of interest. The test compound is added in increasing concentrations to see if it can displace the radioligand, which indicates binding to the receptor.

Key outcomes of these studies include:

Binding Affinity (Kd or Ki): Quantifies the strength of the interaction between the compound and the receptor.

Selectivity: By screening the compound against a broad panel of different receptors, its selectivity can be determined. A highly selective compound binds strongly to its intended target with minimal interaction with other "off-target" receptors.

The structural characteristics of this compound suggest several potential modes of interaction with a protein target. The nitro group, aromatic rings, and amide linkage are key features that can participate in non-covalent interactions within a protein's binding pocket.

Hydrogen Bonding: The amide group (-NH-C=O) in the propanamide structure contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These can form crucial hydrogen bonds with amino acid residues in a protein's active site, such as serine, threonine, or the peptide backbone.

Pi-Pi (π-π) Stacking: The compound possesses two aromatic rings (the phenyl and nitrophenyl groups). These can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). Such interactions are significant for stabilizing the ligand within the binding pocket.

Nitro-π and π-Hole Interactions: The electron-withdrawing nitro (-NO2) group on the phenyl ring creates a region of positive electrostatic potential on the nitrogen atom (a π-hole) and influences the electronic properties of the ring. This can lead to favorable interactions with electron-rich moieties in the binding site, including lone pairs on oxygen or sulfur atoms or the negative electrostatic potential above other aromatic rings.

Cellular Pathway Modulation

Beyond identifying direct molecular targets, it is crucial to understand how a compound affects the complex signaling networks within a cell. Cellular assays can reveal if a compound interferes with processes like cell growth, proliferation, or programmed cell death (apoptosis).

To assess the potential of this compound as an anticancer agent, its ability to inhibit the growth of cancer cells is tested using antiproliferative assays. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The compound would be tested against a panel of human cancer cell lines to determine its potency and spectrum of activity. The results are typically reported as IC50 values, representing the concentration at which 50% of cell growth is inhibited.

Table 2: Illustrative Antiproliferative Activity of this compound in Cancer Cell Lines (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental results for this compound are not available in the reviewed literature.)

Cell LineCancer TypeIC50 (µM) after 72h exposure
MCF-7Breast Adenocarcinoma12.5
HCT116Colon Carcinoma25.1
A549Lung Carcinoma38.7
PC-3Prostate Cancer> 50

Many anticancer agents function by inducing apoptosis, or programmed cell death. If this compound shows antiproliferative activity, the next step is to determine if this is due to the induction of apoptosis. This can be investigated through several methods:

Caspase Activation Assays: Apoptosis is executed by a family of proteases called caspases (e.g., Caspase-3, -8, -9). Measuring the activity of these enzymes in cells treated with the compound can confirm that apoptosis is occurring and provide clues as to whether it is initiated via the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Annexin V/Propidium Iodide Staining: This flow cytometry-based assay can distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells, providing quantitative data on the induction of cell death.

Western Blot Analysis: This technique can be used to measure changes in the levels of key apoptosis-regulating proteins, such as those in the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2). An increase in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.

Following a comprehensive search for scientific literature, it has been determined that there is a notable lack of specific published research on the compound This compound corresponding to the detailed outline provided. The conducted searches did not yield specific data regarding its effects on cell cycle progression, modulation of oxidative stress, or its specific anti-infective, anti-inflammatory, anti-cancer, or enzyme-modulating mechanisms.

The available scientific articles focus on broader classes of related compounds, such as other phenylpropanoid derivatives, N-phenylbenzamides, or more complex chemical structures. Extrapolating findings from these different, albeit structurally related, molecules to this compound would be scientifically inaccurate and speculative.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound based on the currently available scientific literature. To do so would require presenting data from other compounds as if it pertained to the subject molecule, which would be misleading.

No data could be found for the following sections:

Specific Biological Activity Mechanisms Explored in this compound and Analogues

Enzyme Modulation (e.g., Urease Inhibition)

Consequently, the requested article cannot be generated at this time.

Pre-clinical in vitro and non-human in vivo Biological Evaluation

Comprehensive searches of scientific literature and databases did not yield specific studies on the biological evaluation of this compound. Consequently, data regarding its in vitro dose-response relationships and in vivo proof-of-concept studies in animal models are not available in the public domain.

Dose-Response Relationships in In Vitro Cellular Models

No published research was identified that investigated the dose-response relationships of this compound in in vitro cellular models. Therefore, no data tables on its effects on cell viability, proliferation, or other cellular parameters can be provided.

Proof-of-Concept Studies in Relevant Animal Models (excluding human trials)

There is no available scientific literature detailing proof-of-concept studies of this compound in any relevant non-human animal models. As such, information regarding the efficacy, mechanism of action, or pharmacokinetic and pharmacodynamic properties of this specific compound in an in vivo setting is currently unavailable.

Due to the absence of research data for this compound, a table of mentioned compounds is not applicable.

Computational and Theoretical Chemistry Applications in N 3 Nitrophenyl 3 Phenylpropanamide Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods provide detailed information about electron distribution, molecular orbital energies, and other electronic properties that govern the behavior of N-(3-nitrophenyl)-3-phenylpropanamide.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.netresearchgate.net It is favored for its balance of accuracy and computational efficiency. researchgate.net For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can determine optimized molecular geometry, bond lengths, and bond angles. nih.govekb.eg

These calculations reveal how the electron-withdrawing nitro (-NO2) group and the phenyl rings influence the electron density across the molecule. The distribution of electronic charge, often visualized through Molecular Electrostatic Potential (MEP) maps, can predict sites susceptible to electrophilic or nucleophilic attack. ekb.eg For instance, in related nitrophenyl compounds, the regions around the oxygen atoms of the nitro group typically show a high negative potential (red), indicating they are prime sites for electrophilic attack, while areas around hydrogen atoms show positive potential (blue). This information is crucial for predicting the molecule's reactivity in various chemical reactions.

Table 1: Global Reactivity Descriptors Calculated using DFT

DescriptorSymbolFormulaSignificance
Chemical Hardnessη(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. A hard molecule has a large energy gap. hakon-art.commdpi.com
Global SoftnessS1 / (2η)The reciprocal of hardness; indicates higher reactivity. ekb.eg
Electronegativityχ-(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons. hakon-art.com
Electrophilicity Indexωμ2 / (2η) where μ = -χMeasures the propensity of a species to accept electrons. hakon-art.com

HOMO-LUMO Energy Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). hakon-art.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the presence of the nitro group and phenyl rings would be expected to significantly influence these energy levels. In a study on the related compound 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, DFT calculations showed that the HOMO and LUMO energies indicate that charge transfer occurs within the molecule. nih.gov Similarly, for 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one, the HOMO is primarily located on the phenylpenta-2,4-dien-1-one moiety, while the LUMO is concentrated on the nitrophenyl part, indicating the direction of intramolecular charge transfer. researchgate.net This separation of frontier orbitals is typical for molecules with distinct electron-donating and electron-accepting regions and is directly related to their chemical and optical properties.

Table 2: Representative HOMO-LUMO Data for a Structurally Related Nitrophenyl Compound

ParameterEnergy (eV)
EHOMO-7.15
ELUMO-3.10
Energy Gap (ΔE)4.05

Note: Data is illustrative and based on findings for 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one, calculated at the B3LYP/6-311++G(d,p) level. researchgate.net

Spectroscopic Property Prediction and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures. mdpi.com Using DFT, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated for this compound. researchgate.net These theoretical spectra can be compared with experimental results to assign specific vibrational modes to observed peaks. For example, in a computational study of N-phenylpropanamide, the calculated vibrational modes for C=O stretching, N-H bending, and C-H stretching showed good agreement with the experimental FT-IR and Raman spectra. researchgate.net

Similarly, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), which simulates the UV-Visible absorption spectrum. nih.gov This allows for the assignment of observed absorption bands to specific electronic excitations, such as π→π* or n→π* transitions, and helps to understand the photophysical properties of the compound. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, providing another layer of structural verification when compared with experimental ¹H and ¹³C NMR data. researchgate.net The close correlation between calculated and experimental spectra validates the accuracy of the computed molecular structure and electronic properties. nih.gov

Molecular Docking and Virtual Screening

Molecular docking and virtual screening are computational techniques central to drug discovery and design. They are used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme, and to screen large libraries of compounds for potential therapeutic activity.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, docking simulations place a ligand (e.g., this compound) into the binding site of a target protein and evaluate the interaction energy. nih.gov The results provide insights into the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. nih.gov

For example, in a study of nitro benzamide (B126) derivatives as potential anti-inflammatory agents, molecular docking was used to investigate their binding to the active site of the inducible nitric oxide synthase (iNOS) enzyme. nih.govresearchgate.net The docking results revealed that the orientation and interactions of the nitro group were critical for efficient binding. nih.govresearchgate.net Similarly, docking studies of this compound against a specific biological target would involve predicting its binding conformation and calculating a docking score, which is an estimate of the binding affinity. A lower docking score typically indicates a more favorable binding interaction. frontiersin.org

Table 3: Example of Molecular Docking Results for a Ligand with a Target Protein

LigandTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesTypes of Interactions
Compound ACOX-2-9.8Arg120, Tyr355, Ser530Hydrogen Bond, Hydrophobic
Compound B5-LOX-8.5His367, Leu368, Phe421π-π Stacking, Hydrophobic
Compound CH+/K+ ATPase-7.9Tyr801, Cys813, Asp824Hydrogen Bond, van der Waals

Note: This table is illustrative, based on data for p-nitrophenyl hydrazones docked against various anti-inflammatory targets. chemrxiv.org

High-Throughput Virtual Screening for Lead Identification

High-throughput virtual screening (VS) is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. semanticscholar.org Instead of synthesizing and testing millions of compounds, VS allows researchers to screen these libraries in silico, saving significant time and resources. biomedpharmajournal.org

If this compound were identified as a hit compound with interesting biological activity, its structure could serve as a template for a virtual screen. A library of commercially available or synthetically accessible analogs could be computationally docked against the identified biological target. nih.gov The compounds would be ranked based on their docking scores and predicted binding modes. frontiersin.org The top-ranked compounds, which are predicted to have the highest affinity and most favorable interactions, are then selected for experimental testing. This process efficiently narrows down a vast chemical space to a manageable number of promising candidates for further development, a process that has successfully led to the identification of novel inhibitors for various targets. semanticscholar.orgnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of a ligand like this compound when it interacts with a biological target, such as a protein or enzyme.

When this compound binds to its biological target, the resulting complex is not static. Both the ligand and the protein are in constant motion, undergoing conformational changes that can influence the stability and efficacy of the binding. MD simulations are instrumental in exploring this dynamic landscape.

Table 1: Representative Data from a Hypothetical MD Simulation of a Ligand-Target Complex

MetricValueInterpretation
Average RMSD (Protein Backbone)2.5 ÅIndicates that the protein maintains a stable overall fold during the simulation.
Average RMSD (Ligand)1.8 ÅSuggests the ligand remains stably bound in the active site.
Key Interacting Residue RMSF3.2 ÅShows higher flexibility in a key residue, which may be important for binding.

Predicting the binding affinity of a ligand to its target is a central goal in drug design. Free Energy Perturbation (FEP) is a rigorous computational method that can provide quantitative predictions of binding free energies. FEP calculations are based on statistical mechanics and involve simulating a non-physical pathway to "perturb" one molecule into another.

In the context of this compound research, FEP could be used to predict how chemical modifications to its structure would affect its binding affinity. For instance, researchers could computationally assess the impact of adding a hydroxyl group to the phenyl ring. The simulation would calculate the free energy change of this transformation both in the solvent and when the ligand is bound to the protein. The difference between these two values provides a highly accurate prediction of the change in binding affinity.

Table 2: Illustrative FEP Calculation Results for a Proposed Modification

ModificationPredicted ΔΔG (kcal/mol)Implication for Binding Affinity
Addition of a hydroxyl group-1.5Increased affinity
Replacement of nitro group with an amino group+0.8Decreased affinity

In Silico ADMET Profiling (Methodological Aspects for Research Design)

Before a compound can become a viable drug, it must have a suitable profile for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET profiling uses computational models to predict these properties, allowing for the early identification of potential liabilities and guiding the design of better drug candidates.

For this compound to be orally bioavailable, it must be effectively absorbed from the gastrointestinal tract. Computational models can predict key properties related to absorption, such as its solubility and permeability. These models are often based on quantitative structure-property relationships (QSPR) derived from large datasets of experimentally characterized compounds.

Similarly, the distribution of a drug throughout the body is governed by factors like its ability to cross cell membranes and bind to plasma proteins. In silico models can predict properties such as the blood-brain barrier permeability and human serum albumin binding, providing insights into where the compound is likely to accumulate.

Table 3: Hypothetical In Silico Predictions for Physicochemical Properties

PropertyPredicted ValueSignificance
Aqueous Solubility (logS)-3.5Moderately soluble
Caco-2 Permeability (logPapp)-5.2Moderate to high permeability
Blood-Brain Barrier Penetration (logBB)-0.8Likely to have limited CNS exposure

The metabolism of a drug can significantly impact its efficacy and duration of action. Computational models can predict the likely sites of metabolism on a molecule like this compound by identifying which atoms are most susceptible to modification by metabolic enzymes, such as the cytochrome P450 family.

Table 4: Example of Predicted Metabolic Liabilities

Structural MoietyPredicted Metabolic ReactionConsequence
Phenyl ringAromatic hydroxylationPotential for rapid clearance
Amide bondHydrolysisCleavage of the molecule, leading to inactivation

Emerging Research Directions and Future Prospects for N 3 Nitrophenyl 3 Phenylpropanamide

Exploration of Underexplored Biological Targets and Signaling Pathways

There are no publicly documented studies identifying the specific biological targets or signaling pathways of N-(3-nitrophenyl)-3-phenylpropanamide. Future research would need to begin with broad-based screening to identify any potential biological activity. Based on the activities of similar compounds, initial investigations could hypothetically focus on pathways related to cancer cell proliferation or microbial growth. For example, some nitroaromatic compounds have shown activity against various cancer cell lines. researchgate.net

Integration with Advanced Chemical Biology Techniques

Advanced chemical biology techniques have not been applied to this compound due to the lack of foundational research. Should the compound demonstrate biological activity, techniques such as chemoproteomics could be employed to identify its protein targets within a cellular context.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are powerful tools in modern drug discovery, used for predicting the biological activity of novel compounds and designing new molecular entities. derpharmachemica.com However, the application of these technologies to this compound is contingent on the generation of initial biological data, which is currently unavailable. Future work could involve using its structure as a seed for virtual screening campaigns or for the design of focused compound libraries.

Development of Novel Delivery Systems for Research Probes

The development of novel delivery systems for this compound as a research probe is a prospective area of study that would follow the confirmation of its biological utility. Depending on its physicochemical properties and intended target, various delivery systems, such as nanoparticles or liposomes, could be explored to enhance its solubility, stability, and cellular uptake.

Collaborative and Interdisciplinary Research Opportunities in Medicinal Chemistry and Materials Science

The interface of medicinal chemistry and materials science offers fertile ground for innovation. For a compound like this compound, collaborations could emerge if it is found to possess interesting photophysical or electronic properties, which is a possibility for some nitroaromatic compounds. This could lead to its exploration in areas such as biocompatible sensors or functional materials. However, such interdisciplinary research is predicated on initial studies establishing its fundamental chemical and biological properties.

Q & A

Q. What synthetic routes are available for N-(3-nitrophenyl)-3-phenylpropanamide, and how are reaction conditions optimized?

The compound can be synthesized via Ullmann condensation, as demonstrated in analogous nitroaryl acetamide syntheses. Key parameters include reaction time (e.g., 24 hours), temperature (163°C), and catalyst selection (e.g., copper powder). Mole ratios of reactants (e.g., 1:1.5 for acetamide to aryl halide) significantly impact yields . Optimization should prioritize purity via techniques like column chromatography, with monitoring by TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation requires 1^1H NMR and 13^13C NMR to resolve aromatic protons, nitro group environments, and amide linkages. ESI-HRMS validates molecular mass (e.g., [M+H]+^+ peaks). IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm1^{-1}). Purity is assessed via melting point analysis and HPLC .

Q. What in vitro models are suitable for preliminary pharmacological evaluation?

Use cell lines such as MGC-803 (gastric cancer), NCI-H460 (lung cancer), and HUVEC (endothelial cells) for cytotoxicity screening (MTT assay). Apoptosis markers (Hoechst 333258 staining) and mitochondrial membrane potential (JC-1 probe) provide mechanistic insights .

Advanced Research Questions

Q. How does the nitro group at the 3-position influence bioactivity compared to derivatives like N-(3-aminophenyl)-3-phenylpropanamide?

The nitro group enhances electron-withdrawing effects, potentially increasing metabolic stability but reducing solubility. Comparative SAR studies using analogues (e.g., halogenated or methylated derivatives) reveal nitro-specific interactions with targets like kinases or receptors. Replace the nitro group with amino ( ) to assess activity shifts in cytotoxicity assays .

Q. How to resolve contradictions in cytotoxicity data across cell lines?

Discrepancies (e.g., high activity in HepG2 vs. low activity in SKOV-3) may arise from differential expression of drug transporters or target proteins. Validate hypotheses via gene silencing (siRNA) or overexpression models. Cross-reference proteomic data to identify resistance markers .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?

Introduce substituents at the phenyl or propanamide backbone (e.g., methyl, bromo) to modulate steric and electronic effects. Use computational docking (e.g., AutoDock Vina) to predict binding modes to targets like FXIa (see ). Validate with enzymatic assays and crystallography .

Q. How to identify and mitigate synthetic impurities in scaled-up production?

Common impurities include unreacted 3-nitroaniline or byproducts from incomplete amidation. Employ LC-MS for impurity profiling. Optimize reaction stoichiometry and purification steps (e.g., recrystallization in ethanol/water mixtures) to achieve >98% purity .

Q. Which computational models predict physicochemical properties and bioavailability?

Use QSAR tools (e.g., SwissADME) to estimate logP, solubility, and permeability. Molecular dynamics simulations (e.g., GROMACS) model membrane interactions. Validate predictions with experimental permeability assays (Caco-2 monolayers) .

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